N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide
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Overview
Description
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a cyanocyclohexene carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-chloroaniline with a suitable cyanocyclohexene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)acetamide
- N-(4-Bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- N-(4-Bromo-2-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a cyanocyclohexene carboxamide moiety.
Properties
CAS No. |
89611-33-6 |
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Molecular Formula |
C14H12BrClN2O |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-cyanocyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17/h5-7H,1-4H2,(H,18,19) |
InChI Key |
ATOSSGJRDJGKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C#N)C(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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